molecular formula C23H26N2O3 B3788005 (3aS*,5S*,9aS*)-5-(2,4-dimethoxyphenyl)-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one

(3aS*,5S*,9aS*)-5-(2,4-dimethoxyphenyl)-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one

Cat. No.: B3788005
M. Wt: 378.5 g/mol
InChI Key: YCVXJONLPPXHOB-GRWTVWFQSA-N
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Description

The compound appears to contain a 2,4-dimethoxyphenyl group and a phenyl group . These groups are common in organic chemistry and are part of many bioactive compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar groups can be synthesized using various organic reactions . For example, 2,4-dimethoxyphenylacetonitrile can be synthesized from 3,4-dimethoxybenzylcyanide .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The compound’s reactivity would depend on the specific functional groups present. Phenyl groups can undergo electrophilic aromatic substitution, while the dimethoxyphenyl group might undergo nucleophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 2,4-Dimethoxyphenyl isothiocyanate is a solid at room temperature with a melting point of 52-55° C and a boiling point of 167° C .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. It could be studied for its potential use in pharmaceuticals, materials science, or other fields .

Properties

IUPAC Name

(1S,5S,7S)-7-(2,4-dimethoxyphenyl)-3-phenyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-27-18-9-10-19(21(14-18)28-2)20-13-16-15-24(17-7-4-3-5-8-17)22(26)23(16)11-6-12-25(20)23/h3-5,7-10,14,16,20H,6,11-13,15H2,1-2H3/t16-,20-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVXJONLPPXHOB-GRWTVWFQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC3CN(C(=O)C34N2CCC4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)[C@@H]2C[C@H]3CN(C(=O)[C@@]34N2CCC4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS*,5S*,9aS*)-5-(2,4-dimethoxyphenyl)-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one
Reactant of Route 2
(3aS*,5S*,9aS*)-5-(2,4-dimethoxyphenyl)-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one
Reactant of Route 3
(3aS*,5S*,9aS*)-5-(2,4-dimethoxyphenyl)-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one
Reactant of Route 4
(3aS*,5S*,9aS*)-5-(2,4-dimethoxyphenyl)-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one
Reactant of Route 5
(3aS*,5S*,9aS*)-5-(2,4-dimethoxyphenyl)-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one
Reactant of Route 6
(3aS*,5S*,9aS*)-5-(2,4-dimethoxyphenyl)-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one

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